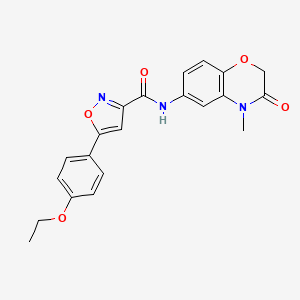![molecular formula C15H12Cl2N2O2 B14977902 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B14977902.png)
5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities . This particular compound is characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloro-1H-benzimidazole and 2-methoxyphenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 5,6-dichloro-1H-benzimidazole is reacted with 2-methoxyphenol in the presence of a base and a solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using column chromatography to obtain pure 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a less substituted benzimidazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Less substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antiviral Agents: Benzimidazole derivatives, including this compound, have shown activity against various viruses, making them potential candidates for antiviral drug development.
Anticancer Agents: The compound exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer therapy.
Industry:
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as fungicides and herbicides.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in viral replication and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in the viral replication cycle and disrupts the cell cycle in cancer cells, leading to cell death.
Comparison with Similar Compounds
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one: Another dichlorinated compound with similar reactivity but different biological activities.
2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole: A less substituted analog with similar applications but lower potency.
Uniqueness:
Enhanced Activity: The presence of both chlorine atoms and the methoxyphenoxy group enhances the compound’s biological activity compared to its analogs.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H12Cl2N2O2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-20-13-4-2-3-5-14(13)21-8-15-18-11-6-9(16)10(17)7-12(11)19-15/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
BFHXHPPKTGUAQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14977828.png)
![N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14977832.png)
![N-(2,4-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14977835.png)
![N-(2-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B14977836.png)
![N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B14977842.png)
![1-[5-(1-benzyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14977861.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B14977862.png)
![N-cyclopropyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14977871.png)
![4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B14977874.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B14977884.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14977887.png)
![2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B14977897.png)

